molecular formula C9H7NO3S B2452220 methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate CAS No. 946384-45-8

methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate

Cat. No.: B2452220
CAS No.: 946384-45-8
M. Wt: 209.22
InChI Key: DSTQAOALXQBPJB-UHFFFAOYSA-N
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Description

methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate: is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate typically involves the condensation of thiophene derivatives with cyanoacetic acid esters. One common method is the Gewald reaction, which involves the reaction of elemental sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the presence of a base such as triethylamine and are carried out under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the Gewald reaction and other condensation reactions are scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry: In organic synthesis, methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate is used as a building block for the synthesis of more complex molecules. It can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .

Biology and Medicine: Thiophene derivatives, including this compound, have shown potential biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. They are being studied for their potential use in drug development .

Industry: In materials science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). This compound can be a precursor for such applications .

Mechanism of Action

The mechanism of action of methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The cyano and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity .

Comparison with Similar Compounds

Uniqueness: methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate is unique due to the presence of both a cyano group and an ester group on the thiophene ring.

Properties

IUPAC Name

methyl 3-cyano-2-oxo-3-thiophen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)8(11)6(5-10)7-3-2-4-14-7/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTQAOALXQBPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(C#N)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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